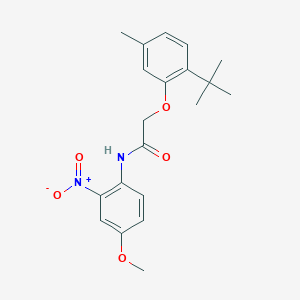![molecular formula C27H22ClNO4 B4928841 1-[(acetylamino)(2-chlorophenyl)methyl]-2-naphthyl phenoxyacetate](/img/structure/B4928841.png)
1-[(acetylamino)(2-chlorophenyl)methyl]-2-naphthyl phenoxyacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(acetylamino)(2-chlorophenyl)methyl]-2-naphthyl phenoxyacetate, also known as ACVIM, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of compounds known as acylated amino acids, and it has been shown to exhibit a range of biochemical and physiological effects that make it a promising tool for studying various biological processes.
作用機序
The mechanism of action of 1-[(acetylamino)(2-chlorophenyl)methyl]-2-naphthyl phenoxyacetate is not fully understood, but it is thought to involve the binding of the compound to specific sites on target proteins, leading to changes in their conformation and activity. In the case of GPCRs, 1-[(acetylamino)(2-chlorophenyl)methyl]-2-naphthyl phenoxyacetate has been shown to bind to the orthosteric site of the receptor, leading to changes in the receptor's signaling properties.
Biochemical and Physiological Effects:
1-[(acetylamino)(2-chlorophenyl)methyl]-2-naphthyl phenoxyacetate has been shown to exhibit a range of biochemical and physiological effects, including the modulation of GPCR signaling, the inhibition of enzyme activity, and the disruption of protein-protein interactions. These effects make 1-[(acetylamino)(2-chlorophenyl)methyl]-2-naphthyl phenoxyacetate a valuable tool for studying various biological processes, including signal transduction, enzyme kinetics, and protein function.
実験室実験の利点と制限
One of the main advantages of 1-[(acetylamino)(2-chlorophenyl)methyl]-2-naphthyl phenoxyacetate is its ability to selectively target specific proteins, making it a valuable tool for studying the function of individual proteins in complex biological systems. However, one limitation of 1-[(acetylamino)(2-chlorophenyl)methyl]-2-naphthyl phenoxyacetate is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
将来の方向性
There are many potential future directions for research involving 1-[(acetylamino)(2-chlorophenyl)methyl]-2-naphthyl phenoxyacetate. One area where 1-[(acetylamino)(2-chlorophenyl)methyl]-2-naphthyl phenoxyacetate could be particularly useful is in the study of GPCR signaling pathways, which are involved in a wide range of physiological processes and are also targets for many drugs. Additionally, 1-[(acetylamino)(2-chlorophenyl)methyl]-2-naphthyl phenoxyacetate could be used to study the function of other important proteins, such as enzymes and transcription factors, and could potentially be developed into a therapeutic agent for the treatment of various diseases.
合成法
The synthesis of 1-[(acetylamino)(2-chlorophenyl)methyl]-2-naphthyl phenoxyacetate typically involves the reaction of 2-naphthol with 1-(2-chlorobenzyl)-4-acetylamino-piperidine in the presence of a base such as sodium hydroxide. This reaction results in the formation of the intermediate 1-(acetylamino)(2-chlorophenyl)methyl)-2-naphthol, which is then acylated with phenoxyacetic acid using a coupling agent such as dicyclohexylcarbodiimide. The final product, 1-[(acetylamino)(2-chlorophenyl)methyl]-2-naphthyl phenoxyacetate, is obtained after purification by column chromatography.
科学的研究の応用
1-[(acetylamino)(2-chlorophenyl)methyl]-2-naphthyl phenoxyacetate has been used in a variety of scientific research applications, including studies of receptor-ligand interactions, enzyme kinetics, and protein-protein interactions. One area where 1-[(acetylamino)(2-chlorophenyl)methyl]-2-naphthyl phenoxyacetate has shown particular promise is in the study of G protein-coupled receptors (GPCRs), which are membrane proteins that play a key role in cell signaling and are involved in a wide range of physiological processes.
特性
IUPAC Name |
[1-[acetamido-(2-chlorophenyl)methyl]naphthalen-2-yl] 2-phenoxyacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22ClNO4/c1-18(30)29-27(22-13-7-8-14-23(22)28)26-21-12-6-5-9-19(21)15-16-24(26)33-25(31)17-32-20-10-3-2-4-11-20/h2-16,27H,17H2,1H3,(H,29,30) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRNUNGWRVCHVGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C1=CC=CC=C1Cl)C2=C(C=CC3=CC=CC=C32)OC(=O)COC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-[Acetamido-(2-chlorophenyl)methyl]naphthalen-2-yl] 2-phenoxyacetate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-N-[(1-ethyl-1H-imidazol-2-yl)methyl]-2-indanecarboxamide](/img/structure/B4928760.png)
![1-[(4-methoxyphenoxy)acetyl]-4-(3-nitrobenzyl)piperazine oxalate](/img/structure/B4928766.png)
![5-[(benzylthio)methyl]-3-phenyl-2-thioxo-4-imidazolidinone](/img/structure/B4928770.png)
![2-phenyl-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)acetamide](/img/structure/B4928780.png)

![N-[5-(1-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydro-3-pyridazinyl)-2-methylphenyl]propanamide](/img/structure/B4928787.png)
![N-{4-[(4-benzyl-1-piperidinyl)carbonyl]phenyl}-N-(4-chlorobenzyl)methanesulfonamide](/img/structure/B4928795.png)

![ethyl 5-(2-bromo-4,5-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4928797.png)

![2-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B4928825.png)
![2-[(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-phenyl-4(3H)-quinazolinone](/img/structure/B4928832.png)
![3-{[2-(4-morpholinyl)ethyl]thio}-5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B4928856.png)
